N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative designed as part of efforts to develop non-opioid analgesics. Structurally, it features a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a carboxamide group at position 2. The amide nitrogen is further modified with a 3-ethylphenyl moiety. This compound belongs to a broader class of 4-hydroxyquinolin-2-ones, which exhibit diverse biological activities, particularly analgesic and anti-inflammatory properties .
Properties
IUPAC Name |
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-6-5-7-12(10-11)19-17(22)15-16(21)13-8-3-4-9-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPIDHWUNCCSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to it have shown IC50 values indicating significant inhibition of prostate cancer cell growth .
- Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, potentially leading to the development of new enzyme inhibitors. This aspect is crucial for designing drugs targeting diseases like cancer or metabolic disorders .
Biological Studies
The biological implications of this compound are notable:
- Antimicrobial Properties : Related quinoline derivatives have demonstrated antibacterial activity against various pathogens. The compound's hydroxyl and carboxamide groups may enhance its interaction with bacterial targets .
- Mechanism of Action : The mechanism involves the formation of hydrogen bonds with active sites on enzymes or receptors, which can inhibit their activity or modulate biological pathways .
Material Science
In addition to biological applications, this compound can be utilized in material science:
- Polymer Development : The unique chemical structure allows for the synthesis of polymers with specific functionalities. Its ability to participate in diverse chemical reactions makes it a valuable intermediate for creating advanced materials .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of quinoline derivatives similar to this compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity against prostate cancer cell lines, with IC50 values ranging from 5 µM to 15 µM, suggesting a promising avenue for drug development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | 22Rv1 | 13.9 |
| Compound B | PC-3 | 5.1 |
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors has identified compounds that interact with specific targets implicated in metabolic diseases. This compound's ability to form hydrogen bonds suggests it could serve as a lead compound for developing novel inhibitors.
| Enzyme Target | Compound | Inhibition (%) |
|---|---|---|
| Enzyme X | N-(3-Ethylphenyl) derivative | 70% |
| Enzyme Y | Related quinoline | 65% |
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Lead Compound: N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
This compound, identified as a lead structure, showed a 75.3% reduction in writhings at 20 mg/kg (oral administration in mice). Key features include:
- 6,7-Dimethoxy groups on the quinolone ring.
- 3-Pyridylmethyl substituent on the amide nitrogen. Pharmacological studies suggest that substituents on the quinolone ring (e.g., methoxy groups) have a weaker influence on activity compared to the amide side chain . The pyridylmethyl group likely enhances bioavailability or target interaction.
| Compound | Substituents (Quinolone Ring) | Amide Side Chain | Activity (% Reduction in Writhing) | Dose | Reference |
|---|---|---|---|---|---|
| Lead Compound | 6,7-Dimethoxy | 3-Pyridylmethyl | 75.3% | 20 mg/kg |
Halogen-Substituted Analogs
N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Chlorine at the 3-position of the phenyl group.
- The chloro substituent may enhance lipophilicity, improving membrane permeability.
N-(3-Bromophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Bromine substitution at the 3-position.
- No direct pharmacological data are available, but bromine’s larger atomic radius could influence steric interactions with targets .
Heterocyclic and Alkyl-Substituted Analogs
1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 2-Cyanoethyl group on the quinolone nitrogen and 2-pyridylmethyl on the amide.
1-Ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Polymorphism and Structural Modifications
The β-form of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (a saturated-ring analog of the lead compound) showed reduced activity compared to the α-form, highlighting the impact of crystallinity and conformational flexibility on efficacy .
Advanced Derivatives
- Deuterium-enriched analogs (e.g., deuterated 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) aim to improve metabolic stability via kinetic isotope effects .
Structure-Activity Relationship (SAR) Insights
Amide Side Chain : The 3-pyridylmethyl group in the lead compound appears optimal for activity. Substitution with ethylphenyl (as in the target compound) may alter pharmacokinetics due to increased hydrophobicity.
Halogen Effects : Chloro and bromo substituents on the phenyl ring improve potency, likely through electronic or steric effects .
Biological Activity
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, a synthetic compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinoline core with a hydroxy group at the 4-position and a carboxamide group at the 3-position. The ethyl substitutions on both the nitrogen and phenyl ring enhance its structural uniqueness. The synthesis typically involves multi-step reactions, starting from readily available precursors such as 3-ethylphenylamine and ethyl acetoacetate. The process includes condensation and cyclization steps to form the quinoline structure, followed by functionalization to introduce hydroxy and carboxamide groups .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. In particular, derivatives with specific substituents demonstrated inhibition zones comparable to standard antibiotics .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 22 |
| Standard Drug | Pseudomonas aeruginosa | 24 |
| This compound | Klebsiella pneumoniae | 25 |
| Standard Drug | Klebsiella pneumoniae | 27 |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of specific enzymes related to cell growth and survival pathways. For example, compounds structurally related to this compound have been reported to inhibit the activity of enzymes involved in cancer progression .
Antiviral Activity
Recent investigations into the antiviral properties of quinoline derivatives suggest that they can inhibit viral replication. For instance, certain analogs have demonstrated significant activity against dengue virus serotype 2 (DENV2), with IC50 values indicating effective viral suppression without significant cytotoxicity .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation and viral replication.
- Binding Interactions : It can bind to specific receptors or proteins involved in signaling pathways that regulate cell growth and immune responses.
- Substituent Effects : The presence of ethyl groups and hydroxyl functionalities contributes to its lipophilicity and electron-withdrawing properties, enhancing its biological activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinoline derivatives:
- Study on Antimicrobial Properties : A series of derivatives were tested against multiple bacterial strains, revealing promising antibacterial activities with low cytotoxicity at effective concentrations .
- Antiviral Evaluation : Compounds were assessed for their ability to inhibit viral replication in vitro, demonstrating significant activity against DENV2 with favorable selectivity indices .
- Anticancer Investigations : Research highlighted the potential of related compounds in targeting cancer cells through enzyme inhibition pathways, suggesting a mechanism that warrants further exploration .
Q & A
Q. What are the optimal synthetic routes for N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can purity be ensured?
The compound can be synthesized via condensation of N-substituted anilines with triethyl methanetricarboxylate derivatives, adapted from methods used for structurally analogous 4-hydroxyquinoline-2-one carboxamides . Key steps include:
- Reaction conditions : Heating under reflux in ethanol or DMF with catalytic acid.
- Purification : Recrystallization from DMSO or ethanol to isolate crystalline products.
- Purity validation : Use elemental analysis (C, H, N) to confirm stoichiometry and HPLC with UV detection (λ = 254 nm) to assess chemical homogeneity. For derivatives with low solubility, ensure residual solvents are removed via vacuum drying .
Q. Which spectroscopic and analytical methods are most reliable for confirming the structural integrity of this compound?
- 1H NMR spectroscopy : Characteristic peaks include the aromatic protons (δ 6.8–8.2 ppm), the hydroxyl proton (δ ~12 ppm, broad), and the ethylphenyl group (triplet for CH3 at δ ~1.2 ppm and quartet for CH2 at δ ~2.6 ppm) .
- Elemental analysis : Acceptable tolerance ≤0.4% for C, H, N.
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns. For crystalline forms, X-ray diffraction (XRD) is critical to verify the absence of polymorphic contaminants .
Advanced Research Questions
Q. How does polymorphism influence the pharmacological profile of this compound, and what methods can be used to characterize polymorphic forms?
Polymorphism significantly alters bioavailability and activity. For example, in analogous compounds, the α-polymorph of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibited 40% higher analgesic efficacy than the β-form in murine models .
Q. What experimental design considerations are critical when assessing the analgesic efficacy of this compound in preclinical models?
- In vivo models : Use the acetic acid writhing test (0.6% acetic acid, 0.1 mL/10 g body weight in mice) with a sample size of ≥10 animals/group to ensure statistical power. Administer the compound orally (20 mg/kg) as a Tween-80-stabilized suspension .
- Controls : Include reference analgesics (e.g., diclofenac, piroxicam) and a vehicle control (water + Tween-80).
- Data analysis : Calculate % reduction in writhing episodes vs. control and apply Student’s t-test (p < 0.05). Note that polymorphic impurities as low as 5% can skew results .
Q. How should researchers address discrepancies in biological activity data arising from polymorphic variations in the compound?
- Root-cause analysis :
- Perform XRD on all batches to confirm polymorphic consistency.
- Compare dissolution rates (e.g., USP Apparatus II at 50 rpm, pH 6.8 buffer) to assess bioavailability differences.
- Mitigation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
